[4-(4-METHYLBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
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Overview
Description
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a 5-methyl-2-furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 4-Methylbenzyl Group: The piperazine ring is then substituted with a 4-methylbenzyl group through nucleophilic substitution reactions.
Attachment of the 5-Methyl-2-Furyl Group: The final step involves the attachment of the 5-methyl-2-furyl group to the piperazine ring, typically through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methoxybenzyl)-1-piperazinyl][5-(phenoxymethyl)-2-furyl]methanone
- 4-(4-Methylbenzyl)-1-piperazinylmethanone
Uniqueness
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with both a 4-methylbenzyl and a 5-methyl-2-furyl group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-methylfuran-2-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-3-6-16(7-4-14)13-19-9-11-20(12-10-19)18(21)17-8-5-15(2)22-17/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKDQHZBFVXIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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